molecular formula C21H20N2O3S B11648743 N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11648743
M. Wt: 380.5 g/mol
InChI Key: KGHXCGAXDVIMEK-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

  • The core structure consists of a thiophene ring (a five-membered heterocycle containing sulfur) fused with a phenyl ring .
  • The carboxamide group (CONH₂) is attached to the phenyl ring, and the propan-2-yloxy group (CH₃CH(OCH(CH₃)₂)) is linked to the other phenyl ring.

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

    Multistep Synthesis:

Reaction Conditions::
  • Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
  • Catalysts (e.g., triethylamine, pyridine) may be employed to facilitate reactions.
  • Temperature control is crucial to avoid side reactions.
Industrial Production::
  • Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form a thiophene-2-carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

    Major Products: These reactions lead to derivatives of Compound X with modified functional groups.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., antibacterial, anti-inflammatory, antitumor).

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Employed in materials science (e.g., organic electronics, polymers).

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific molecular targets (e.g., enzymes, receptors).
  • Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • Compound X stands out due to its unique combination of functional groups.
  • Similar compounds include other thiophene derivatives, amides, and phenyl-substituted molecules.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O3S/c1-14(2)26-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-27-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

KGHXCGAXDVIMEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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